2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
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Overview
Description
2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes. This includes scaling up the reaction conditions, ensuring proper mixing and temperature control, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its spirocyclic structure and the presence of both chloro and mercaptomethyl groups. This combination of functional groups provides the compound with distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H20ClNOS |
---|---|
Molecular Weight |
261.81 g/mol |
IUPAC Name |
2-chloro-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H20ClNOS/c13-7-11(15)14-6-5-12(9-14)3-1-10(8-16)2-4-12/h10,16H,1-9H2 |
InChI Key |
LJZQAYGWKATJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CS)CCN(C2)C(=O)CCl |
Origin of Product |
United States |
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